2'-Chloro-4'-(trifluoromethoxy)acetanilide

Description

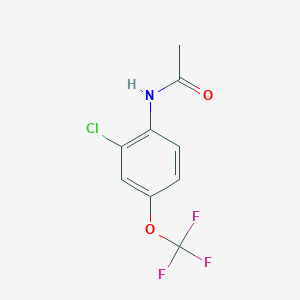

2'-Chloro-4'-(trifluoromethoxy)acetanilide is a synthetic organic compound characterized by a core acetanilide (B955) structure substituted with both a chlorine atom and a trifluoromethoxy group. Its chemical identity is defined by the specific placement of these functional groups on the phenyl ring. The properties and potential applications of this molecule are intrinsically linked to the electronic and steric effects of its substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 256529-43-8 |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol |

| Boiling Point (Predicted) | 318.5±42.0 °C |

| Density (Predicted) | 1.450±0.06 g/cm³ |

| pKa (Predicted) | 13.21±0.70 |

This data is predicted and sourced from publicly available chemical databases. chemicalbook.com

Acetanilides are a class of amides derived from aniline (B41778) and acetic acid. Their chemistry is a cornerstone of many organic synthesis curricula and industrial processes. The introduction of halogen atoms onto the acetanilide scaffold gives rise to halogenated acetanilides, a diverse family of compounds with a wide range of applications. nih.gov Halogenation, such as chlorination or bromination, is a fundamental electrophilic aromatic substitution reaction. rgpv.ac.invedantu.com The acetyl group (-NHCOCH₃) of acetanilide is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles. vedantu.comtaylorandfrancis.com However, the bulky nature of the acetyl group can sterically hinder the ortho positions, often leading to a preference for para-substitution. vedantu.com

The synthesis of halogenated acetanilides often involves the direct halogenation of acetanilide or its derivatives. nih.govacs.org For instance, the bromination of acetanilide in acetic acid typically yields p-bromoacetanilide as the major product. vedantu.com Protecting the amino group of aniline as an acetamide (B32628) is a common strategy to control reactivity and selectivity during electrophilic substitution reactions. taylorandfrancis.com In the context of this compound, the molecule features a chlorine atom at the 2'-position (ortho to the amide group) and a trifluoromethoxy group at the 4'-position (para). This specific substitution pattern suggests a multi-step synthesis, likely starting from a pre-substituted aniline derivative like 2-Chloro-4-(trifluoromethoxy)aniline (B1301952).

The scientific interest in molecules like this compound stems largely from the unique properties imparted by its fluorine-containing substituent. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention in medicinal chemistry and materials science. mdpi.comnih.gov It is known for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. mdpi.com These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its efficacy as a drug candidate. mdpi.com For example, the trifluoromethoxy group can improve a drug's ability to cross the blood-brain barrier and resist enzymatic degradation. mdpi.com

Despite the promising attributes of the trifluoromethoxy group, a significant research gap exists specifically for this compound. A thorough review of scientific literature reveals a notable absence of dedicated studies on its synthesis, characterization, biological activity, or material properties. While it is listed in chemical supplier catalogs and its precursor is commercially available, it does not appear as a key intermediate or final product in major published research or patents. chemicalbook.comguidechem.com This suggests that its potential has not yet been systematically explored, representing a clear opportunity for future investigation. The interest in other acetanilide derivatives as potential COX inhibitors and anti-inflammatory agents further highlights the unexplored potential of this specific compound. semanticscholar.org

The investigation of a novel acetanilide derivative like this compound would typically involve a range of interdisciplinary scientific techniques.

Synthesis and Purification: The synthesis would likely involve the acylation of 2-Chloro-4-(trifluoromethoxy)aniline. Modern synthetic approaches often focus on "green chemistry" principles, aiming to minimize hazardous waste and improve atom economy by using less hazardous reagents than traditional methods like using acetic anhydride (B1165640). acs.orgacs.orgijirset.com Purification of the final product would be achieved through standard laboratory techniques such as recrystallization or column chromatography.

Structural Characterization: A suite of spectroscopic and analytical methods is essential to confirm the identity and purity of the synthesized compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the detailed molecular structure and connectivity of atoms.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H bonds. iscientific.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. iscientific.org

Computational Analysis: In silico methods are increasingly used to predict the physicochemical properties and potential biological activity of molecules before committing to extensive laboratory work. Molecular docking studies, for instance, can be used to predict how a compound might interact with biological targets like enzymes. semanticscholar.org

Biological Screening: If investigated for pharmaceutical potential, the compound would undergo a series of in vitro and in vivo assays to evaluate its biological activity, such as analgesic, anti-inflammatory, or antimicrobial effects. semanticscholar.org

The systematic application of these methods would be crucial to bridge the current research gap and fully characterize the scientific value of this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNXXAMUQSINLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380981 | |

| Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256529-43-8 | |

| Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Chemical Transformations of 2 Chloro 4 Trifluoromethoxy Acetanilide

Rational Design of Synthetic Pathways for Substituted Acetanilides

The construction of 2'-Chloro-4'-(trifluoromethoxy)acetanilide hinges on the strategic assembly of its core components: an aniline (B41778) ring, a chloro group, a trifluoromethoxy group, and an acetamide (B32628) moiety. The rational design of its synthesis involves a retrosynthetic approach, where the final molecule is deconstructed into simpler, commercially available precursors. The key intermediate is the substituted aniline, 2-Chloro-4-(trifluoromethoxy)aniline (B1301952). The final step is a well-established acylation reaction.

Precursor Synthesis and Strategic Introduction of the Halogen and Trifluoromethoxy Moieties

The primary precursor for the target acetanilide (B955) is 2-Chloro-4-(trifluoromethoxy)aniline . The synthesis of this intermediate itself requires a multi-step process that carefully controls the placement of the chloro and trifluoromethoxy groups on the aromatic ring.

A common synthetic route begins with a more basic precursor, such as 4-(trifluoromethoxy)aniline (B150132). guidechem.comnbinno.com This compound can be synthesized from trifluoromethoxybenzene through nitration followed by reduction. The nitration of trifluoromethoxybenzene with a mixture of nitric and sulfuric acid yields a mixture of ortho- and para-nitrotrifluoromethoxybenzene, from which the desired para isomer is separated. guidechem.com This nitro compound is then reduced to 4-(trifluoromethoxy)aniline, often using methods like catalytic hydrogenation or chemical reduction with agents such as iron in acidic medium. google.com

Once 4-(trifluoromethoxy)aniline is obtained, the next critical step is the regioselective introduction of the chlorine atom at the ortho position to the amino group. This is typically achieved through electrophilic chlorination. Reagents such as N-chlorosuccinimide (NCS) or copper(II) chloride can be employed for this transformation. beilstein-journals.orgnih.gov The powerful activating and ortho-, para-directing effect of the amino group preferentially directs the incoming chlorine electrophile to the position adjacent to it.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Trifluoromethoxybenzene | HNO₃, H₂SO₄ | 1-Nitro-4-(trifluoromethoxy)benzene | Introduction of a nitro group, a precursor to the amine. guidechem.com |

| 2 | 1-Nitro-4-(trifluoromethoxy)benzene | Fe, HCl or Catalytic Hydrogenation (H₂, Pd/C) | 4-(Trifluoromethoxy)aniline | Reduction of the nitro group to an amino group. google.com |

| 3 | 4-(Trifluoromethoxy)aniline | N-Chlorosuccinimide (NCS) or CuCl₂ | 2-Chloro-4-(trifluoromethoxy)aniline | Regioselective introduction of the chloro group. beilstein-journals.orgnih.gov |

Considerations for Regioselective and Stereoselective Synthesis

Regioselectivity is the paramount consideration in the synthesis of this compound. Since the target molecule lacks a chiral center, stereoselectivity is not a factor. The precise placement of the chloro and acetamido groups relative to the trifluoromethoxy group is dictated by the principles of electrophilic aromatic substitution.

The directing effects of the substituents on the aniline ring are crucial:

Amino Group (-NH₂): This is a strongly activating group and a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. lkouniv.ac.inwikipedia.org

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance. lkouniv.ac.in

In the chlorination of 4-(trifluoromethoxy)aniline, the powerful ortho-, para-directing ability of the amino group governs the reaction's outcome. It strongly activates the two ortho positions (2- and 6- positions) for electrophilic attack, leading to the desired 2-chloro isomer as a major product. beilstein-journals.orgwikipedia.org

Established and Emerging Methodologies for Acetanilide Formation

The final step in the synthesis is the conversion of the 2-Chloro-4-(trifluoromethoxy)aniline precursor into the corresponding acetanilide. This is achieved by forming an amide bond between the aniline's amino group and an acetyl group.

Acylation Reactions of Substituted Anilines

The most common and well-established method for forming acetanilides is the direct acylation of the corresponding aniline. This reaction, also known as acetylation, involves treating the aniline with an acylating agent. doubtnut.com

Common acylating agents include:

Acetic Anhydride (B1165640): This is a widely used reagent that reacts with aniline to form acetanilide and acetic acid as a byproduct. The reaction is often performed in the presence of a base or in a solvent like glacial acetic acid. studylib.net

Acetyl Chloride: This is a more reactive acylating agent that reacts vigorously with aniline to produce acetanilide and hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct. doubtnut.com

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. pearson.com

| Acylating Agent | Byproduct | Reactivity | Typical Conditions |

| Acetic Anhydride | Acetic Acid | Moderate | Often heated in glacial acetic acid or with a base like sodium acetate (B1210297). studylib.net |

| Acetyl Chloride | Hydrogen Chloride | High | Requires a base (e.g., pyridine, triethylamine) to scavenge HCl. doubtnut.com |

Catalytic Approaches to Amide Bond Formation

In line with the principles of green chemistry, significant research has focused on developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and reduce waste. These emerging methodologies could be applied to the synthesis of this compound.

Examples of catalytic approaches include:

Boronic Acid Catalysis: Boronic acids can act as catalysts to facilitate the direct amidation of carboxylic acids (in this case, acetic acid) with amines. These reactions often require the removal of water to drive the equilibrium towards product formation.

Transition Metal Catalysis: Certain transition metal complexes, particularly those based on rhodium and copper, can catalyze the amidation of anilines. acs.org For instance, Rh(III)-catalyzed C-H amidation of aniline derivatives with dioxazolones has been demonstrated as a viable route. acs.org

Enzymatic Catalysis: Lipases have been shown to mediate the amidation of anilines under mild and environmentally friendly conditions, representing a green alternative to traditional chemical methods. mdpi.com

These catalytic methods offer advantages in terms of atom economy and milder reaction conditions, though their application to specific, highly substituted anilines may require further optimization. mdpi.com

Reactive Intermediates and Mechanistic Insights in Synthetic Protocols

Understanding the mechanisms and transient species involved in the synthesis provides critical insight into controlling the reaction outcomes.

The key mechanistic steps are:

Electrophilic Aromatic Substitution (Chlorination): The chlorination of 4-(trifluoromethoxy)aniline proceeds via the canonical electrophilic aromatic substitution mechanism. masterorganicchemistry.com

An electrophilic chlorine species (e.g., Cl⁺, or a polarized complex from the chlorinating agent) is generated.

The electron-rich aniline ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

The stability of this intermediate is enhanced by the electron-donating amino group, particularly when the attack occurs at the ortho or para positions, allowing for a resonance structure where the positive charge is delocalized onto the nitrogen atom. wikipedia.org

A base removes a proton from the carbon bearing the new chloro group, restoring the aromaticity of the ring and yielding the 2-chloro-4-(trifluoromethoxy)aniline product. masterorganicchemistry.com

Nucleophilic Acyl Substitution (Acetylation): The final step, the acylation of the aniline, is a classic nucleophilic acyl substitution. pearson.com

The lone pair of electrons on the nitrogen of 2-chloro-4-(trifluoromethoxy)aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). researchgate.net

This addition forms a tetrahedral intermediate where the carbonyl oxygen becomes negatively charged. pearson.com

The intermediate is unstable and collapses. The carbonyl double bond is reformed by ejecting the most stable leaving group (in the case of acetic anhydride, an acetate ion). pearson.com

A final deprotonation step from the nitrogen atom, often by the acetate byproduct or another base, yields the final neutral product, this compound.

By carefully selecting precursors and reagents based on these mechanistic principles, chemists can efficiently and regioselectively synthesize this compound for its various applications in chemical research and development.

Derivatization and Further Functionalization of the Core Scaffold

The core structure of this compound can be strategically modified through a two-stage process: initial cyclization to a quinoline (B57606) scaffold followed by functionalization of the newly formed heterocyclic system.

Vilsmeier-Haack Cyclization: A Gateway to Quinoline Derivatives

The Vilsmeier-Haack reaction of substituted acetanilides is a well-documented and versatile method for the synthesis of 2-chloro-3-formylquinolines. nih.govchemijournal.comijpcbs.com This reaction typically involves treating the acetanilide with a Vilsmeier reagent, generated in situ from a formamide (B127407) derivative (such as N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃). wikipedia.org

In the case of this compound, this reaction is anticipated to yield 2,8-dichloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde. The reaction proceeds via electrophilic substitution of the aromatic ring, followed by cyclization and subsequent dehydration and chlorination. The general conditions for this transformation involve the slow addition of POCl₃ to a solution of the acetanilide in DMF at low temperatures, followed by heating to drive the reaction to completion. chemijournal.comasianpubs.org

Table 1: Predicted Vilsmeier-Haack Reaction of this compound

| Starting Material | Reagents | Product |

| This compound | 1. DMF, POCl₃2. H₂O | 2,8-dichloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde |

Functionalization of the 2,8-dichloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde Scaffold

The resulting 2,8-dichloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde is a versatile intermediate, offering three reactive sites for further functionalization: the chloro substituents at the 2- and 8-positions and the formyl group at the 3-position.

Nucleophilic Substitution at the 2- and 8-Positions: The chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 8-position. This allows for selective or sequential displacement with a variety of nucleophiles.

Common nucleophiles employed in such reactions include:

Amines: Reaction with primary and secondary amines can introduce a diverse range of amino substituents. These reactions are often carried out in a suitable solvent such as ethanol, isopropanol, or DMF, sometimes in the presence of a base. nih.govnih.gov

Hydrazines: Treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazinylquinolines, which can be further cyclized to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.gov

Azides: Reaction with sodium azide (B81097) or azidotrimethylsilane (B126382) can introduce the azido (B1232118) group, which can subsequently undergo cyclization to form tetrazolo[1,5-a]quinolines. nih.gov

Alkoxides and Thiolates: Nucleophilic substitution with alkoxides or thiolates can be used to introduce alkoxy or alkylthio groups at the 2-position.

Transformations of the 3-Formyl Group: The aldehyde functionality at the 3-position is a versatile handle for a wide array of chemical transformations.

Key reactions include:

Condensation Reactions: The formyl group readily undergoes condensation with various nucleophiles to form Schiff bases (imines) upon reaction with primary amines. These imines can be stable products or can be further reduced to secondary amines. nih.govchemijournal.com Condensation with hydrazines yields hydrazones, which are precursors to other heterocyclic rings. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol (a quinoline-3-methanol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov

Oxidation: Oxidation of the formyl group would yield the corresponding carboxylic acid, although this is a less commonly reported transformation in this context.

Conversion to other Functional Groups: The formyl group can be converted into a cyano group via its oxime, followed by dehydration. nih.gov The resulting nitrile can then be reduced to a methanamine derivative. nih.gov

The combination of these derivatization strategies allows for the systematic modification of the this compound core, providing access to a wide range of novel quinoline-based compounds with potentially interesting chemical and biological properties. The specific outcomes of these reactions, including yields and regioselectivity, would require experimental validation.

Table 2: Potential Derivatization Reactions of 2,8-dichloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution (C2) | R¹R²NH, solvent, heat | 2-(Dialkyl/Aryl)amino-8-chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde |

| Nucleophilic Substitution (C2) | N₂H₄·H₂O | 2-Hydrazinyl-8-chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde |

| Nucleophilic Substitution (C2) | NaN₃ or TMSN₃ | 8-Chloro-2-azido-6-(trifluoromethoxy)quinoline-3-carbaldehyde |

| Condensation (C3-CHO) | RNH₂, solvent | N-((8-Chloro-2-substituted-6-(trifluoromethoxy)quinolin-3-yl)methylene)amine (Schiff Base) |

| Reduction (C3-CHO) | NaBH₄, EtOH | (2,8-Dichloro-6-(trifluoromethoxy)quinolin-3-yl)methanol |

| Oximation and Dehydration (C3-CHO) | 1. NH₂OH·HCl2. Dehydrating agent | 2,8-Dichloro-6-(trifluoromethoxy)quinoline-3-carbonitrile |

| Reductive Amination (C3-CHO) | RNH₂, reducing agent | (8-Chloro-2-substituted-6-(trifluoromethoxy)quinolin-3-yl)-N-(R)-methanamine |

Exploration of Biological Activities and Underlying Molecular Mechanisms Associated with 2 Chloro 4 Trifluoromethoxy Acetanilide

In Vitro Assessment of Bioactivity Profiles in Research Models

The in vitro assessment of 2'-Chloro-4'-(trifluoromethoxy)acetanilide's bioactivity is informed by studies on analogous compounds, which suggest potential antimicrobial and anti-inflammatory properties. These activities are largely attributed to the nature and position of substituents on the acetanilide (B955) scaffold.

Investigations into Antimicrobial Activities and Efficacy against Specific Microorganisms

Substituted acetanilides have been a subject of interest for their potential antimicrobial properties. The presence of halogen and other electron-withdrawing groups on the aniline (B41778) ring can significantly influence this activity. For instance, studies on various substituted 2-iodoacetanilides have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria, as well as human fungal pathogens. researchgate.net

One study revealed that 2,6-diiodo-4-nitroacetanilide showed prominent antimicrobial activity, while 2-iodo-4-nitroacetanilide displayed moderate and sensitive activities. researchgate.net Similarly, acetamide (B32628) derivatives bearing a para-chlorophenyl moiety have shown notable antibacterial properties against species such as S. pyogenes, E. coli, and P. mirabilis. nih.gov The antimicrobial effect of the acetanilide structure is also observed in simpler forms like p-acetamide, which has shown efficacy against a range of microbes including B. subtilis, S. aureus, and C. glabrata. acs.org

These findings suggest that the 2'-chloro and 4'-(trifluoromethoxy) substitutions on the N-phenyl ring of this compound could confer significant antimicrobial activity. The trifluoromethoxy group, being highly lipophilic and electron-withdrawing, may enhance cell membrane penetration and interaction with microbial targets.

Table 1: Antimicrobial Activity of Structurally Related Acetanilide Derivatives

| Compound | Test Organism(s) | Observed Activity |

|---|---|---|

| 2,6-Diiodo-4-nitroacetanilide | Gram (+/-) bacteria, Fungi | Prominent activity researchgate.net |

| 2-Iodo-4-nitroacetanilide | Gram (+/-) bacteria, Fungi | Moderate and sensitive activities researchgate.net |

| Acetamides with p-chlorophenyl moiety | S. pyogenes, E. coli, P. mirabilis | Significant antibacterial properties nih.gov |

Studies on Anti-inflammatory Response Modulation

The acetanilide structure is the backbone of several well-known analgesic and anti-inflammatory drugs. patsnap.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. patsnap.comsemanticscholar.org Research into novel acetanilide and acetamide derivatives continues to explore this potential.

For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. The results indicated that compounds featuring halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anti-inflammatory effects. nih.gov Molecular docking studies of newly synthesized acetanilide derivatives have further supported their potential to bind with and inhibit the COX-2 enzyme. semanticscholar.org Given this context, this compound, with its halogen and trifluoromethoxy substitutions, represents a candidate for possessing anti-inflammatory properties through the modulation of inflammatory mediators.

Emerging Biological Activity Trends in Substituted Acetanilides

The biological activity of acetanilides is highly dependent on the electronic and steric properties of their substituents. The systematic substitution on the N-phenyl ring allows for the fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties.

Several trends have emerged from research into this class of compounds:

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or iodine, often enhances biological activity. Halogens can increase lipophilicity, facilitating passage through biological membranes, and can participate in halogen bonding with biological targets. This is observed in the enhanced antimicrobial and anti-inflammatory activities of various halogenated acetanilides. researchgate.netnih.gov

Electron-Withdrawing Groups: Groups like nitro (-NO2) and trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) can significantly alter the electronic distribution of the molecule. This can influence binding affinities to enzymes and receptors. The trifluoromethoxy group is of particular interest due to its strong electron-withdrawing nature and high lipophilicity, which can improve metabolic stability and cellular uptake.

These trends collectively suggest that the combination of a chloro group at the 2'-position and a trifluoromethoxy group at the 4'-position in this compound is likely to result in a compound with a distinct and potentially potent biological activity profile.

Elucidation of Molecular Mechanisms of Biological Interaction

The molecular mechanisms through which this compound may exert its biological effects can be inferred from studies on related structures, pointing towards enzyme modulation and receptor interactions as probable pathways.

Enzyme Modulation and Inhibition Kinetics

The acetanilide scaffold is a known pharmacophore that interacts with various enzymes. Historically, acetanilide itself was recognized for its ability to inhibit cyclooxygenase (COX) enzymes, a mechanism central to its analgesic and antipyretic effects. patsnap.com Modern derivatives are often designed to selectively target COX-2 to achieve anti-inflammatory effects with fewer side effects. semanticscholar.org

Furthermore, studies on trifluoroacetanilides have explored their hydrolysis, providing insights into the mechanism of action of serine proteases, suggesting that the trifluoromethyl group can play a key role in the interaction with enzyme active sites. acs.org The reactivity of the α-chloroacetanilide structure has also been studied in the context of nucleophilic displacement reactions, which are fundamental to their interaction with biological nucleophiles, such as amino acid residues in an enzyme's active site. nih.gov This body of research indicates that this compound likely acts as an enzyme inhibitor, with the chloro and trifluoromethoxy groups contributing to the binding affinity and kinetics of inhibition.

Table 2: Potential Enzyme Targets for Substituted Acetanilides

| Enzyme Family | Potential Role of Acetanilide Derivative | Reference |

|---|---|---|

| Cyclooxygenases (COX-1, COX-2) | Inhibition of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. | patsnap.comsemanticscholar.org |

| Serine Proteases | Substrate or inhibitor, with the trifluoromethyl group influencing interaction. | acs.org |

Receptor Binding and Ligand-Target Interactions

The development of receptor binding assays is a critical component of drug discovery and can be applied to compounds like substituted acetanilides to identify their molecular targets. nih.gov For example, complex substituted molecules have been evaluated for their binding to nicotinic acetylcholine (B1216132) receptors. bindingdb.org The nature of the ligand-target interaction is governed by a combination of hydrophobic interactions, hydrogen bonding (via the amide N-H and carbonyl oxygen), and potentially halogen bonding (from the chlorine atom). The trifluoromethoxy group would significantly contribute to hydrophobic interactions within a receptor's binding pocket. Elucidating the precise receptor binding profile of this compound would require dedicated screening and affinity studies.

Cellular Pathway Perturbations and Downstream Effects

Following an extensive review of publicly available scientific literature, no specific studies detailing the cellular pathway perturbations and downstream effects of this compound were identified. Research elucidating the molecular mechanisms and biological activities of this particular compound appears to be limited or not present in the searched databases.

While information on structurally related compounds exists, direct extrapolation of their biological effects to this compound would be scientifically unfounded. The precise cellular pathways modulated by this compound, and the subsequent downstream consequences of such interactions, remain an area for future investigation.

Therefore, the creation of data tables and a detailed discussion on this topic is not possible at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar and Design Principles for 2 Chloro 4 Trifluoromethoxy Acetanilide Analogues

Systematic Modification of the Acetanilide (B955) Core and Peripheral Substituents

The systematic modification of the 2'-Chloro-4'-(trifluoromethoxy)acetanilide scaffold involves discrete alterations to three primary regions: the acetanilide core, the chloro-substituted aromatic ring, and the trifluoromethoxy-bearing phenyl group. Each modification provides insights into the structural requirements for biological activity.

The following table illustrates a hypothetical SAR study based on systematic modifications of the this compound core, showcasing how changes in substituents could influence biological activity.

| Compound | R1 (Acetanilide) | R2 (2'-position) | R3 (4'-position) | Relative Activity (%) |

| Lead Compound | -COCH3 | -Cl | -OCF3 | 100 |

| Analogue 1 | -COCF3 | -Cl | -OCF3 | 85 |

| Analogue 2 | -COCH3 | -F | -OCF3 | 70 |

| Analogue 3 | -COCH3 | -Cl | -OCH3 | 50 |

| Analogue 4 | -COCH3 | -H | -OCF3 | 30 |

| Analogue 5 | -COCH3 | -Cl | -H | 20 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Role of Halogenation (Chlorine and Trifluoromethoxy) in Biological Activity Modulation

The presence of halogen atoms, specifically chlorine and the trifluoromethoxy group, in the this compound structure is not incidental; it is a deliberate design choice to modulate the molecule's biological activity through various mechanisms.

The chlorine atom at the 2'-position significantly influences the molecule's lipophilicity and electronic properties. Its electron-withdrawing nature can affect the acidity of the amide proton, potentially influencing hydrogen bonding interactions with a biological target. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding pocket of a protein, which can contribute to enhanced binding affinity and selectivity. The position of the chlorine atom is also critical, as it can dictate the preferred conformation of the molecule, thereby influencing how it fits into a binding site.

The trifluoromethoxy group (-OCF3) at the 4'-position is a powerful modulator of physicochemical properties. It is highly lipophilic, which can enhance membrane permeability and bioavailability. researchgate.net Its strong electron-withdrawing character can influence the electronic distribution of the entire molecule, impacting its reactivity and binding characteristics. The trifluoromethoxy group is also metabolically stable, often used to block sites of potential metabolism, thereby increasing the compound's half-life in the body. researchgate.net The unique combination of steric bulk, lipophilicity, and electronic effects of the trifluoromethoxy group makes it a valuable substituent in drug design. researchgate.net

Conformational Effects on Molecular Recognition and Binding

The three-dimensional conformation of this compound is a critical factor in its ability to be recognized by and bind to its biological target. The molecule is not rigid and can adopt various conformations due to the rotational freedom around the amide bond and the single bonds connecting the aromatic rings.

The presence of the chlorine atom at the 2'-position can impose steric constraints that favor a particular torsional angle between the two aromatic rings. This preferred conformation may be the one that is complementary to the binding site of the target protein. The interplay between the steric hindrance of the chlorine atom and the electronic repulsion or attraction with neighboring atoms will dictate the low-energy conformations of the molecule.

Predictive Models and Computational Approaches in SAR Development

Predictive models and computational approaches are indispensable tools in modern drug discovery for accelerating the development of SAR. For analogues of this compound, these methods can provide valuable insights into their potential biological activity and guide the synthesis of new compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For acetanilide derivatives, 2D-QSAR models can be developed using various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and lipophilic properties. These models can then be used to predict the activity of unsynthesized analogues, helping to prioritize which compounds to synthesize and test. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These approaches can provide a more detailed understanding of the steric and electrostatic interactions that are important for binding to a target. The resulting 3D-QSAR models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Molecular docking simulations can be employed to predict the binding mode of this compound and its analogues within the active site of a target protein. This technique provides a visual representation of the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. By understanding these interactions, medicinal chemists can design new analogues with improved complementarity to the binding site.

The following table summarizes the application of various computational approaches in the SAR development of this compound analogues.

| Computational Approach | Application in SAR Development | Key Insights Provided |

| 2D-QSAR | Predicts biological activity based on 2D molecular descriptors. | Identifies key physicochemical properties correlated with activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular fields to biological activity. | Provides 3D contour maps indicating favorable and unfavorable regions for substitution. |

| Molecular Docking | Predicts the binding conformation and interactions with a target. | Elucidates the specific molecular interactions driving binding affinity and selectivity. |

Computational Chemistry and Advanced Spectroscopic Characterization in the Study of 2 Chloro 4 Trifluoromethoxy Acetanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2'-Chloro-4'-(trifluoromethoxy)acetanilide. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to its lowest energy state. nih.gov This optimized structure serves as the basis for calculating a suite of electronic and quantum-chemical parameters.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, whereas the LUMO is distributed across the acetamido group and the chloro-substituted ring.

Further analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. In this molecule, the electronegative oxygen, chlorine, and fluorine atoms create regions of negative potential, while the amide proton and aromatic hydrogens represent areas of positive potential. These calculations are vital for predicting how the molecule will interact with other chemical species.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Electron-donating capacity |

| LUMO Energy | -1.23 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.62 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.45 D | Molecular polarity and intermolecular interactions |

| Ionization Potential | 6.85 eV | Energy required to remove an electron |

| Electron Affinity | 1.23 eV | Energy released upon gaining an electron |

Spectroscopic Investigations for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for the experimental validation of molecular structures predicted by computational methods. A combination of vibrational and nuclear magnetic resonance spectroscopy provides a complete picture of the molecule's structural and conformational characteristics. nih.govnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of this compound. The experimental spectra are often interpreted with the aid of theoretical calculations (DFT), which can predict the vibrational frequencies and their corresponding atomic motions. nih.govnih.gov

Key vibrational modes for this molecule include:

N-H Stretching: A prominent band typically appears in the 3250-3300 cm⁻¹ region. Its position can indicate the extent of intermolecular hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band is expected around 1660-1680 cm⁻¹, characteristic of the amide carbonyl group.

N-H Bending (Amide II): This mode, coupled with C-N stretching, is found near 1530-1550 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range correspond to the vibrations of the benzene (B151609) ring.

C-O-C and C-F Stretching: The trifluoromethoxy group gives rise to strong, characteristic bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: A band in the 700-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Comparing the experimental spectra with scaled theoretical frequencies allows for a detailed and accurate assignment of each vibrational mode. researchgate.net

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3285 (Broad) | ~3285 (Weak) | Amide N-H group |

| Aromatic C-H Stretch | ~3100-3050 | ~3100-3050 (Strong) | Benzene ring C-H bonds |

| CH₃ Stretch (Asymmetric) | ~2980 | ~2980 | Acetyl methyl group |

| C=O Stretch (Amide I) | ~1670 (Strong) | ~1670 (Medium) | Amide carbonyl group |

| N-H Bend (Amide II) | ~1540 (Strong) | ~1540 (Weak) | Coupled N-H bend and C-N stretch |

| Aromatic C=C Stretch | ~1590, 1490 | ~1590 (Very Strong) | Benzene ring skeletal vibrations |

| CF₃ Stretch | ~1260 (Very Strong) | ~1260 (Medium) | Trifluoromethoxy group C-F bonds |

| C-O-C Stretch | ~1180 (Strong) | ~1180 (Medium) | Trifluoromethoxy ether linkage |

| C-Cl Stretch | ~750 | ~750 (Strong) | Aryl-chloride bond |

NMR spectroscopy is the definitive method for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. ethernet.edu.et For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to confirm its structure.

¹H NMR: The spectrum would show a singlet for the acetyl methyl protons (CH₃) around δ 2.2 ppm and a singlet for the amide proton (NH) typically in the δ 8-10 ppm range. The aromatic region (δ 7-8 ppm) would display a characteristic pattern for the 1,2,4-trisubstituted benzene ring, likely consisting of a doublet, a doublet of doublets, and a doublet, reflecting the coupling between adjacent protons.

¹³C NMR: The spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide would appear downfield (~168-170 ppm), followed by the aromatic carbons attached to electronegative atoms (O and Cl). The carbon of the trifluoromethoxy group would be observed as a quartet due to coupling with the three fluorine atoms. The methyl carbon would be the most upfield signal (~24 ppm).

¹⁹F NMR: A single, sharp signal would be expected, confirming the presence of the chemically equivalent fluorine atoms of the -OCF₃ group.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -NH- | ~9.8 | Singlet (broad) |

| ¹H | Aromatic H | ~7.3-7.8 | Multiplets (d, dd) |

| ¹H | -C(O)CH₃ | ~2.2 | Singlet |

| ¹³C | -C=O | ~169.0 | - |

| ¹³C | Ar-C-O | ~148.0 | - |

| ¹³C | Ar-C-N | ~135.0 | - |

| ¹³C | Ar-C-Cl | ~128.0 | - |

| ¹³C | Ar-C-H | ~120-125 | - |

| ¹³C | -CF₃ | ~121.0 | Quartet (¹JCF) |

| ¹³C | -C(O)CH₃ | ~24.5 | - |

| ¹⁹F | -OCF₃ | ~ -58.0 | Singlet |

Molecular Modeling and Dynamics Simulations for Bio-molecular Interactions

While spectroscopic and quantum methods describe the static molecule, molecular modeling and dynamics (MD) simulations provide insight into its dynamic behavior. nih.gov MD simulations can model the conformational flexibility of this compound in different environments, such as in aqueous solution or interacting with a biological target like an enzyme active site.

These simulations can reveal preferred conformations, particularly rotation around the amide bond and the C-O bond of the trifluoromethoxy group. By simulating the molecule within a solvated binding pocket of a protein, one can predict key intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H or C=O) and halogen bonds (involving the chlorine atom). This information is invaluable for understanding its mechanism of action and for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics link a molecule's structural or physicochemical properties to its biological activity. For this compound, various molecular descriptors can be calculated, such as lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

These descriptors can be used to build QSAR models that predict properties like binding affinity, metabolic stability, or toxicity. By comparing the descriptors of this compound to those of a library of compounds with known activities, its potential biological profile can be estimated. For instance, the presence of the trifluoromethoxy group is known to increase lipophilicity and metabolic stability, while the chloro- and acetanilide (B955) moieties contribute to specific steric and electronic interactions.

| Descriptor | Value | Relevance |

|---|---|---|

| Molecular Formula | C₉H₇ClF₃NO₂ | Basic molecular information |

| Molecular Weight | 253.61 g/mol | Influences absorption and distribution |

| LogP (octanol-water) | ~3.1 | Lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Bioavailability and cell penetration |

| Hydrogen Bond Donors | 1 | Potential for H-bond interactions |

| Hydrogen Bond Acceptors | 3 | Potential for H-bond interactions |

| Rotatable Bonds | 3 | Conformational flexibility |

Metabolism, Biotransformation, and Environmental Fate in Academic Research

In Vitro Metabolic Stability Studies and Metabolite Identification

In vitro metabolic stability assays are crucial in early-stage research to predict a compound's behavior in a biological system. nuvisan.com These tests measure the rate at which a compound is broken down by metabolic enzymes, typically using liver-derived preparations like microsomes or hepatocytes. nuvisan.comresearchgate.net Key parameters determined from these studies include the compound's half-life (t½) and its intrinsic clearance (CLint), which together help forecast its persistence and potential for accumulation in the body. nuvisan.comnih.gov The primary analytical method for quantifying the parent compound and identifying its metabolites is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). springernature.com

While specific in vitro stability data for 2'-Chloro-4'-(trifluoromethoxy)acetanilide is not publicly available, research on analogous compounds allows for the prediction of its primary metabolites. Studies on 4-trifluoromethoxyacetanilide in rats show that the trifluoromethoxy group is metabolically stable, with no evidence of O-detrifluoromethylation. nih.gov The main metabolic transformation observed is hydroxylation of the aromatic ring, followed by sulfation. nih.gov

Similarly, research on the biotransformation of 2-chloroaniline (B154045) and 2-chloro-4-trifluoromethylaniline in rats reveals that major metabolic pathways include hydroxylation of the aromatic ring, followed by conjugation with sulfates or glucuronic acid. nih.govnih.gov Based on these findings, the predicted metabolites for this compound would likely result from these conserved pathways.

Table 1: Predicted Metabolites of this compound Based on Analogous Compounds

| Predicted Metabolite | Metabolic Reaction | Evidence from Analogous Compound | Reference |

|---|---|---|---|

| Hydroxylated this compound | Aromatic Hydroxylation (Phase I) | 2-chloroaniline, 4-trifluoromethoxyacetanilide | nih.govnih.gov |

| Sulfate conjugate of hydroxylated metabolite | Sulfation (Phase II) | 2-chloroaniline, 4-trifluoromethoxyacetanilide | nih.govnih.gov |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation (Phase II) | 2-chloro-4-trifluoromethylaniline | nih.gov |

| N-Glucuronide of parent compound | N-Glucuronidation (Phase II) | 2-chloro-4-trifluoromethylaniline | nih.gov |

Enzymatic Processes and Specific Pathways in Biotransformation

The biotransformation of xenobiotics like this compound is a multi-phase process mediated by a variety of enzymes primarily located in the liver. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the polarity of the compound. For acetanilide-type molecules, Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov These enzymes catalyze oxidative reactions, such as the aromatic hydroxylation predicted in Section 6.1.

Phase II Reactions: Following Phase I, the modified compound often undergoes conjugation with endogenous molecules, which further increases water solubility and facilitates excretion. nih.gov Key Phase II enzymes and pathways relevant to acetanilides include:

Sulfotransferases (SULTs): These enzymes catalyze the addition of a sulfonate group, a process known as sulfation. This is a major pathway for hydroxylated metabolites of related anilines. nih.govnih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes mediate glucuronidation, the attachment of glucuronic acid, which is another significant pathway for hydroxylated and parent aniline (B41778) compounds. nih.gov

Glutathione (B108866) S-transferases (GSTs): For chloroacetanilide herbicides, conjugation with glutathione is a critical detoxification pathway. nih.gov This reaction involves a nucleophilic attack on the chloro-group, mediated by GSTs found in microorganisms, plants, and mammals. nih.gov

Degradation in Broader Biological and Environmental Systems

In soil, acetanilide (B955) compounds are subject to several processes:

Microbial Degradation: This is the primary mechanism for the breakdown of acetanilides. nih.gov However, the degradation of related chloroacetanilide herbicides is often partial and occurs through cometabolism, where the compound is broken down by microbes feeding on other substances. nih.gov The complete mineralization of the aromatic ring structure can be a slow process. nih.gov

Sorption: Acetanilides can bind to soil and sediment particles, a process that controls their mobility and bioavailability for microbial degradation. nih.gov

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, such as in saturated soils or groundwater, reductive dechlorination can be an initial step in the breakdown process. nih.gov However, the degradation rate for related compounds is significantly slower under anaerobic conditions, with half-lives extending to many months. juniperpublishers.com

The persistence of similar chlorinated pesticides in the environment is highly variable. The half-life of 2,4-D, for example, averages around 10 days in soil and water but can be much longer in cold or dry conditions, or where suitable microbial communities are absent. juniperpublishers.com

Chemical Stability and Transformation Kinetics under Relevant Conditions

The rate of degradation, or transformation kinetics, of a chemical compound in the environment is influenced by abiotic factors such as pH, temperature, and sunlight (photolysis).

Hydrolysis: The stability of a compound in water can be pH-dependent. Studies on other novel pesticides show that degradation via hydrolysis can follow first-order kinetics, with the rate accelerating significantly at higher pH and temperatures. researchgate.net

Photolysis: Sunlight can also contribute to the degradation of chemicals in surface waters. For the herbicide 2,4-D, the aqueous photolysis half-life is approximately 13 days, though this is not expected to be a major degradation pathway in natural waters due to the presence of substances that block UV radiation. juniperpublishers.com

Biodegradation Kinetics: The rate of microbial degradation in soil or water can be modeled using different kinetic models. For instance, the biodegradation of 2,4,6-trichlorophenol (B30397) by an acclimated mixed microbial culture was found to follow zero-order kinetics. nih.gov The rate of degradation is highly dependent on environmental conditions and the presence of acclimated microbial populations. juniperpublishers.comnih.gov

While specific kinetic data for this compound are not available, the half-life of other persistent organic compounds can range from a few days to several months or even years, depending on the compound and the environmental compartment. juniperpublishers.comecetoc.orgresearchgate.net

Future Directions and Broader Impact of Research on 2 Chloro 4 Trifluoromethoxy Acetanilide

Contributions to Advanced Organic Synthesis Methodologies

As a substituted acetanilide (B955), 2'-Chloro-4'-(trifluoromethoxy)acetanilide serves as a key intermediate in advanced organic synthesis. N-(substituted phenyl)-2-chloroacetamides are recognized as important building blocks for creating a variety of more complex derivatives. nih.gov The presence of the chloro and trifluoromethoxy groups on the phenyl ring provides chemists with specific sites for further functionalization, influencing the molecule's reactivity and enabling its incorporation into larger, more elaborate molecular architectures.

The acetanilide framework itself is fundamental to numerous synthetic pathways. For instance, acetanilides can be key starting materials in reactions like the Vilsmeier-Haack reaction, which is used to synthesize 2-chloroquinoline-3-carbaldehydes, important precursors for other heterocyclic compounds. rroij.com The synthesis of acetanilides can be achieved through various methods, including the reaction of an aniline (B41778) with acetic anhydride (B1165640) or using greener, catalyzed approaches with glacial acetic acid, reflecting ongoing advancements in sustainable chemistry. rjptonline.orgijtsrd.com The methodologies used to create and modify related acetanilides are directly applicable to this compound, allowing it to be integrated into multistep syntheses for the production of fine chemicals and pharmaceutically relevant molecules.

Potential as a Scaffold for Novel Chemical Entity Discovery and Development

The molecular structure of this compound makes it a highly promising scaffold for the discovery and development of novel chemical entities, particularly in medicinal chemistry. The term "scaffold" refers to a core chemical structure upon which a variety of substituents can be placed to create a library of new compounds with diverse properties. Chlorine-containing compounds are particularly significant in the pharmaceutical industry, with over 250 FDA-approved drugs featuring this halogen. nih.gov The inclusion of chlorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

The trifluoromethoxy group is also of great interest in drug design as it can significantly modulate a compound's lipophilicity and electronic properties, often improving its pharmacokinetic profile. The acetanilide core itself is found in many biologically active molecules. Research has demonstrated that scaffolds based on substituted acetamides can be systematically modified to develop potent and selective inhibitors for therapeutic targets. For example, a type II kinase inhibitor was developed from a related chemical starting point to target c-KIT kinase mutants, which are implicated in gastrointestinal stromal tumors. nih.gov This highlights the potential of the this compound scaffold as a foundation for generating new drug candidates against a range of diseases.

Integration into Interdisciplinary Research Frameworks and Collaborative Initiatives

The journey of a compound like this compound from a laboratory chemical to a functional product inherently requires interdisciplinary collaboration. Research in this area naturally integrates synthetic organic chemistry, medicinal chemistry, computational modeling, biochemistry, and pharmacology. The development of a novel therapeutic agent, for instance, necessitates a pipeline approach that begins with synthetic chemists creating derivatives from the core scaffold.

These new molecules are then often assessed by computational chemists to predict their binding to specific biological targets. Subsequently, biochemists and molecular biologists test these predictions through in vitro assays, such as kinase inhibition assays. nih.gov Promising candidates then move to in vivo studies, managed by pharmacologists and toxicologists, to evaluate their efficacy and safety in living organisms. nih.gov Such complex projects are frequently undertaken through collaborative initiatives involving academic institutions, specialized research centers, and pharmaceutical companies, each contributing their unique expertise to advance the discovery process.

Outlook for Mechanistic and Applied Studies in Contemporary Chemical Research

The future for this compound in chemical research is robust, with promising avenues in both mechanistic and applied studies. Mechanistic investigations could further elucidate the influence of the chloro and trifluoromethoxy substituents on the reactivity of the acetanilide structure, providing deeper insights for designing more efficient synthetic routes and predicting reaction outcomes.

In applied research, the primary outlook lies in its continued exploitation as a scaffold in drug discovery. Its structural motifs are relevant not only for kinase inhibitors but potentially for developing agents against other target classes. Beyond pharmaceuticals, related N-(substituted phenyl)acetamide structures have found applications as herbicides. iucr.org This suggests a potential avenue for this compound in the agrochemical sector, where the development of new, effective, and environmentally benign crop protection agents is a constant priority. The combination of its versatile synthetic handles and its potential for biological activity ensures that this compound will remain a molecule of significant interest in contemporary chemical research.

Q & A

Q. How to address discrepancies in reported melting points (e.g., 116–118°C vs. 122–124°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.